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molecular formula C17H16O2 B3048643 Ethyl 3,3-diphenylacrylate CAS No. 17792-17-5

Ethyl 3,3-diphenylacrylate

Cat. No. B3048643
M. Wt: 252.31 g/mol
InChI Key: SIVYACOIQCOIKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07019179B2

Procedure details

In a flask, 45 mmol of benzene, 3 mmol of ethyl acrylate, 0.03 mmol of palladium(II) acetate, 0.02 mmol of H4PMo11V1O40, 0.08 mmol of sodium acetate, 0.03 mmol of acetylacetone, and 5 ml of propionic acid were placed and were stirred at a constant temperature of 90° C. in an atmosphere of oxygen gas at 1 atm (0.1 MPa) for 12 hours. The resulting reaction mixture was analyzed by gas chromatography to find that ethyl cinnamate and ethyl 3,3-diphenylacrylate were produced in yields of 66% and 10%, respectively.
Quantity
45 mmol
Type
reactant
Reaction Step One
Quantity
3 mmol
Type
reactant
Reaction Step One
[Compound]
Name
H4PMo11V1O40
Quantity
0.02 mmol
Type
reactant
Reaction Step One
Quantity
0.08 mmol
Type
reactant
Reaction Step One
Quantity
0.03 mmol
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
0.03 mmol
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.C(OCC)(=O)C=C.C([O-])(=O)C.[Na+].C(CC(=O)C)(=O)C.C(O)(=O)CC.O=O.[C:33]([O:43][CH2:44][CH3:45])(=[O:42])[CH:34]=[CH:35][C:36]1[CH:41]=[CH:40][CH:39]=[CH:38][CH:37]=1>C([O-])(=O)C.[Pd+2].C([O-])(=O)C>[C:1]1([C:35]([C:36]2[CH:37]=[CH:38][CH:39]=[CH:40][CH:41]=2)=[CH:34][C:33]([O:43][CH2:44][CH3:45])=[O:42])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1 |f:2.3,8.9.10|

Inputs

Step One
Name
Quantity
45 mmol
Type
reactant
Smiles
C1=CC=CC=C1
Name
Quantity
3 mmol
Type
reactant
Smiles
C(C=C)(=O)OCC
Name
H4PMo11V1O40
Quantity
0.02 mmol
Type
reactant
Smiles
Name
Quantity
0.08 mmol
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Name
Quantity
0.03 mmol
Type
reactant
Smiles
C(C)(=O)CC(C)=O
Name
Quantity
5 mL
Type
reactant
Smiles
C(CC)(=O)O
Name
Quantity
0.03 mmol
Type
catalyst
Smiles
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=CC1=CC=CC=C1)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resulting reaction mixture

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C(=CC(=O)OCC)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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